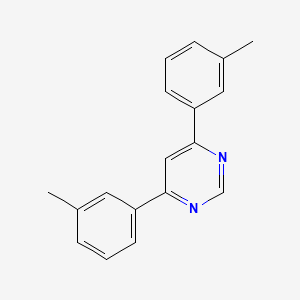

4,6-Bis(3-methylphenyl)pyrimidine

Cat. No. B8194801

M. Wt: 260.3 g/mol

InChI Key: OLRRCIIFWMXNHM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09184398B2

Procedure details

First, into a recovery flask equipped with a reflux pipe were put 4.99 g of 4,6-dichloropyrimidine, 9.23 g of 3-methylphenylboronic acid, 7.18 g of sodium carbonate, 0.29 g of bis(triphenylphosphine)palladium(II)dichloride (abbreviation: Pd(PPh3)2Cl2), 20 mL of water, and 20 mL of acetonitrile, and the air in the flask was replaced with argon. This reaction container was heated by irradiation with microwaves (2.45 GHz, 100 W) for 60 minutes. Here, into the flask were further put 2.31 g of 3-methylphenylboronic acid, 1.82 g of sodium carbonate, 0.070 g of Pd(PPh3)2Cl2, 5 mL of water, and 5 mL of acetonitrile, and the mixture was heated again by irradiation with microwaves (2.45 GHz, 100 W) for 60 minutes. After that, water was added to this solution and an organic layer was extracted with dichloromethane. The obtained organic layer was washed with saturated aqueous solution of sodium hydrogen carbonate, water, and saturated saline, and was dried with magnesium sulfate. The solution after drying was filtered. The solvent of this solution was distilled off, and then the obtained residue was purified by silica gel column chromatography using dichloromethane and ethyl acetate as a developing solvent in a ratio of 20:1, so that a pyrimidine derivative H5mdppm, which was the objective substance, was obtained (pale yellow powder, yield of 15%). Note that the irradiation with microwaves was performed using a microwave synthesis system (Discover, manufactured by CEM Corporation). A synthesis scheme (n−1) of Step 1 is shown below.

Name

bis(triphenylphosphine)palladium(II)dichloride

Quantity

0.29 g

Type

catalyst

Reaction Step Nine

Yield

15%

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]1[CH:7]=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[CH3:9][C:10]1[CH:11]=[C:12](B(O)O)[CH:13]=[CH:14][CH:15]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl.O.C(#N)C>[CH3:9][C:10]1[CH:11]=[C:12]([C:2]2[CH:7]=[C:6]([C:14]3[CH:13]=[CH:12][CH:11]=[C:10]([CH3:9])[CH:15]=3)[N:5]=[CH:4][N:3]=2)[CH:13]=[CH:14][CH:15]=1 |f:2.3.4,5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

4.99 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC=NC(=C1)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Four

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

9.23 g

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C=C(C=CC1)B(O)O

|

Step Six

|

Name

|

|

|

Quantity

|

7.18 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

2.31 g

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C=C(C=CC1)B(O)O

|

Step Eight

|

Name

|

|

|

Quantity

|

1.82 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

Step Nine

|

Name

|

bis(triphenylphosphine)palladium(II)dichloride

|

|

Quantity

|

0.29 g

|

|

Type

|

catalyst

|

|

Smiles

|

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl

|

Step Ten

|

Name

|

|

|

Quantity

|

0.07 g

|

|

Type

|

catalyst

|

|

Smiles

|

Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Twelve

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

First, into a recovery flask equipped with a reflux pipe

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

This reaction container was heated by irradiation with microwaves (2.45 GHz, 100 W) for 60 minutes

|

|

Duration

|

60 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was heated again by irradiation with microwaves (2.45 GHz, 100 W) for 60 minutes

|

|

Duration

|

60 min

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

an organic layer was extracted with dichloromethane

|

WASH

|

Type

|

WASH

|

|

Details

|

The obtained organic layer was washed with saturated aqueous solution of sodium hydrogen carbonate, water, and saturated saline

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

was dried with magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solution after drying

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The solvent of this solution was distilled off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the obtained residue was purified by silica gel column chromatography

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained (pale yellow powder, yield of 15%)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Note that the irradiation with microwaves

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a microwave synthesis system (Discover, manufactured by CEM Corporation)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A synthesis scheme (n−1) of Step 1

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC=1C=C(C=CC1)C1=NC=NC(=C1)C1=CC(=CC=C1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 15% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |